molecular formula C20H17N5O3 B2391394 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide CAS No. 899752-75-1

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2391394
CAS No.: 899752-75-1
M. Wt: 375.388
InChI Key: AUBNGRLUXALHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their significant role in medicinal chemistry, particularly as kinase inhibitors used in the treatment of various diseases, including cancer .

Preparation Methods

The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization at specific positions to introduce the phenyl and o-tolyloxyacetamide groups. Reaction conditions may vary, but common reagents include various acids, bases, and solvents to facilitate the desired transformations .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Scientific Research Applications

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidines, such as:

  • 4-phenoxy-6-aryl-1H-pyrazolo[3,4-d]pyrimidine
  • N-aryl-6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

These compounds share a similar core structure but differ in their functional groups, which can significantly impact their biological activity and specificity.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-14-7-5-6-10-17(14)28-12-18(26)23-24-13-21-19-16(20(24)27)11-22-25(19)15-8-3-2-4-9-15/h2-11,13H,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBNGRLUXALHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.